molecular formula C17H16N4OS B2463043 N-((4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 392248-02-1

N-((4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2463043
CAS RN: 392248-02-1
M. Wt: 324.4
InChI Key: LNRUWHZVPZWHHF-UHFFFAOYSA-N
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Description

N-((4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide, also known as BZT-1, is a chemical compound that has been studied for its potential use in scientific research. BZT-1 belongs to the class of compounds known as benzotriazoles, which have been shown to have a variety of biological activities.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including the compound , have shown promise as antiviral agents. For instance:

Antitubercular Activity

The derivatives of 1,3-diazole, which share structural similarities with our compound, have been investigated for their antitubercular potential. For instance:

Other Potential Applications

While the literature provides a wealth of information on indole derivatives, further exploration is needed to uncover additional therapeutic possibilities. Researchers have also investigated these compounds for their:

properties

IUPAC Name

N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-16(14-9-5-2-6-10-14)18-11-15-19-20-17(23)21(15)12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRUWHZVPZWHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330646
Record name N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816483
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

392248-02-1
Record name N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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